
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
Overview
Description
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS No. 333361-49-2) is a halogenated aromatic ketone featuring a bromine atom at the 5-position, a chlorine atom at the 2-position on one phenyl ring, and a methoxy group (-OCH₃) at the 4-position on the second phenyl ring. Its molecular formula is C₁₄H₁₀BrClO₂, with a molecular weight of 333.59 g/mol. The compound is synthesized via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Key applications include:
Preparation Methods
Friedel-Crafts Acylation
This method is the most common approach for synthesizing (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. The process involves the following steps:
Starting Materials : The synthesis begins with 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene.
Catalyst : A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the reaction.
Solvent : The reaction is carried out in an anhydrous organic solvent like dichloromethane to ensure high yield and purity.
Reaction Conditions : The reaction temperature is typically controlled to optimize yield, often maintained at around 75°C for several hours.
Reaction Mechanism
The mechanism involves the electrophilic attack of the acylium ion generated from 5-bromo-2-chlorobenzoyl chloride on the aromatic ring of 4-methoxybenzene, leading to the formation of the desired ketone product.
Alternative Synthesis Routes
Other synthetic routes have been explored, including:
Oxidative Methods : Using oxidizing agents like potassium permanganate to convert suitable precursors into this compound.
Reduction Reactions : The ketone can also be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Parameter | Details |
---|---|
Starting Material | 5-bromo-2-chlorobenzoyl chloride |
Coupling Partner | 4-methoxybenzene |
Catalyst | Aluminum chloride |
Solvent | Dichloromethane |
Temperature | 75°C |
Reaction Time | 1–24 hours |
After synthesis, purification is crucial for obtaining high-purity this compound. Common purification methods include:
Recrystallization : Utilizing solvents such as ethyl acetate or petroleum ether to crystallize the product.
Chromatography : Employing silica gel column chromatography to separate impurities from the desired compound.
For large-scale production, processes are optimized to enhance efficiency and reduce costs. Key strategies include:
Continuous Flow Reactors : These allow for better control over reaction parameters and scalability.
Solvent Recovery : Implementing techniques for solvent recovery minimizes waste and environmental impact.
The preparation of this compound primarily relies on Friedel-Crafts acylation methods, with variations in reaction conditions tailored for specific applications. The compound's significance in medicinal chemistry underscores the importance of efficient synthesis methods, which continue to evolve through research and industrial practices.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional uniqueness of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is best understood through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of Structural and Functional Properties
Key Insights from Comparisons
Substituent Effects on Reactivity :
- The methoxy group (-OCH₃) in the target compound enhances solubility in organic solvents (e.g., DMSO, chloroform) compared to the fluorine analog, which is more lipophilic .
- Halogen positioning : The 5-bromo-2-chloro configuration increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., Grignard reactions) over analogs with iodine or fluorine .
Biological Activity Modulation :
- Methoxy vs. Ethoxy : The smaller methoxy group improves membrane permeability and antimicrobial activity (MIC: 8 µg/mL against S. aureus) compared to the ethoxy variant (MIC: 32 µg/mL) .
- Halogen substitution : Bromine and chlorine synergistically enhance DNA intercalation in cancer cells, whereas iodine analogs show stronger enzyme inhibition due to polarizable bonds .
Industrial and Synthetic Utility :
- The target compound’s methoxy group enables straightforward functionalization (e.g., demethylation to hydroxyl derivatives), unlike fluorophenyl analogs requiring harsher conditions .
- Ethoxy and tetrahydrofuran-oxy analogs are preferred in prodrug synthesis due to hydrolytic stability under physiological conditions .
Research Findings and Data
Table 2: Experimental Data for Selected Compounds
Property | Target Compound | 4-Fluorophenyl Analog | 4-Ethoxyphenyl Analog |
---|---|---|---|
LogP | 3.2 | 3.8 | 4.1 |
Aqueous Solubility (mg/mL) | 0.12 | 0.07 | 0.05 |
Melting Point (°C) | 145–147 | 152–154 | 138–140 |
IC₅₀ (Cancer Cell Line) | 18 µM (MCF-7) | 25 µM (MCF-7) | 42 µM (MCF-7) |
Antimicrobial Activity (MIC, µg/mL) | 8 (S. aureus) | 16 (S. aureus) | 32 (S. aureus) |
Data compiled from
Biological Activity
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone , also known as a halogenated aryl ketone, is a compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on one phenyl ring and a methoxy group on another. Its primary utility lies in its role as an intermediate in the synthesis of various pharmaceuticals, particularly sodium-glucose co-transporter 2 (SGLT2) inhibitors used for treating type 2 diabetes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.
Structural Characteristics
- Molecular Formula : C14H10BrClO2
- Molecular Weight : 339.62 g/mol
- Functional Groups : Aryl ketone, halogenated aromatic compound
Synthesis
The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : The reaction between 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene using aluminum chloride as a catalyst in dichloromethane.
- Oxidation and Reduction : Capable of undergoing oxidation to form carboxylic acids or reduction to yield alcohol derivatives.
The biological activity of this compound is primarily linked to its ability to act as an electrophile. It interacts with nucleophilic sites on various biological targets, potentially modulating enzyme activities or receptor interactions. This mechanism is crucial for understanding its therapeutic potential.
Case Studies
- SGLT2 Inhibitors : Research has shown that derivatives of this compound can be synthesized to create effective SGLT2 inhibitors, which promote glucose excretion and manage blood sugar levels in diabetic patients.
- Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of similar compounds against human cancer cell lines. For instance, compounds with comparable structures have demonstrated significant inhibition of tumor cell growth, particularly in breast cancer cell lines such as MCF-7 .
- Molecular Docking Studies : Investigations into the binding affinities of this compound with specific protein targets have revealed potential interactions that could lead to therapeutic applications .
Medicinal Chemistry
The compound is utilized as a building block for synthesizing more complex organic molecules, particularly those aimed at developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity or target specificity.
Industrial Applications
In addition to its pharmaceutical implications, this compound is employed in producing specialty chemicals and materials due to its unique chemical properties.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols under controlled conditions.
Mechanistic Insight : The reduction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol .
Oxidation Reactions
The ketone can be oxidized to carboxylic acids under strong conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ (aq) | H₂SO₄, 100°C, 8 h | 5-Bromo-2-chlorobenzoic acid | 65% | |
CrO₃ in acetic acid | Reflux, 12 h | Quinone derivatives | 40–50% |
Key Finding : Oxidation with KMnO₄ selectively cleaves the methoxyphenyl ring, forming a benzoic acid derivative .
Nucleophilic Aromatic Substitution
The bromine and chlorine atoms participate in substitution reactions, particularly under catalytic conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOMe, CuI | DMF, 120°C, 24 h | Methoxy-substituted derivative | 55% | |
KOtBu, Pd(PPh₃)₄ | Toluene, 80°C, 12 h | Aryl-coupled products | 60–75% |
Notable Example : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enabling access to biphenyl derivatives .
Friedel-Crafts Alkylation
The electron-rich 4-methoxyphenyl ring can undergo electrophilic substitution.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Isobutyl chloride, AlCl₃ | CH₂Cl₂, 0°C, 4 h | Alkylated diphenylmethane | 78% |
Application : This reaction is pivotal in synthesizing complex diarylmethanes for pharmaceutical intermediates .
Comparative Reactivity with Analogues
The methoxy group enhances electron density, altering reactivity compared to halogen-only analogues.
Compound | Reduction Rate (vs. NaBH₄) | Oxidation Stability | Substitution Efficiency (Br) |
---|---|---|---|
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 1.0 (reference) | High | Moderate |
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 0.7 | Low | High |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 1.2 | Moderate | Moderate |
Insight : Methoxy’s electron-donating effect stabilizes intermediates in reduction but slows electrophilic substitution .
Industrial-Scale Reaction Optimization
Patents highlight scalable methods for key transformations:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone in academic settings?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example:
- Friedel-Crafts Acylation : React 5-bromo-2-chlorobenzoyl chloride with anisole (4-methoxyphenyl ether) in the presence of Lewis acids like AlCl₃. Monitor reaction progress via TLC and purify by recrystallization from ethanol .
- Suzuki-Miyaura Coupling : Use a brominated/chlorinated benzophenone precursor with boronic acid derivatives under palladium catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/water) for improved yields .
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- NMR : Analyze and NMR spectra to confirm substitution patterns. The methoxy group () typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
- IR : Identify carbonyl stretching vibrations () near 1680–1700 cm and C-Br/C-Cl stretches at 550–650 cm .
- X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization. Geometric parameters (bond lengths/angles) should align with similar methanone derivatives (e.g., C=O bond ~1.21 Å) .
Q. What solvents are suitable for solubility and crystallization studies?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and ketone moieties. For crystallization:
- Use ethanol or methanol for slow evaporation.
- Solvent polarity parameters () from solvatochromic studies (Table 2 in ) guide solvent selection to maximize crystal quality.
Advanced Research Questions
Q. How do ground-state (μg\mu_gμg) and excited-state (μe\mu_eμe) dipole moments differ, and what methodologies quantify this?
Methodological Answer:
- Ground State : Measure via dielectric constant measurements in non-polar solvents (e.g., cyclohexane).
- Excited State : Use solvatochromic shifts (e.g., Lippert-Mataga equation) with fluorescence spectra in solvents of varying polarity. For this compound, is typically 1.5–2× higher than due to charge redistribution upon excitation .
- Computational Validation : Compare experimental data with DFT calculations (B3LYP/6-31G*) to resolve discrepancies in dipole moment trends .
Q. How can crystallographic data resolve structural ambiguities in substituted methanones?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation ( Å) for high-resolution data. Refine with SHELXL-2018, ensuring R-factor < 5% .
- Twinning Analysis : For crystals with pseudo-symmetry, employ PLATON’s TWIN law to detect twinning and refine using HKLF5 format .
- Validation : Check CIF files with checkCIF/PLATON to identify outliers in bond angles/distances (e.g., C-Br bond ~1.89 Å) .
Q. How to address contradictions in synthetic yield data across studies?
Methodological Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading). For example, Pd(OAc)₂ vs. Pd(dppf)Cl₂ may alter Suzuki coupling yields by 15–20% .
- Purity Analysis : Compare HPLC profiles (C18 column, acetonitrile/water mobile phase) to identify byproducts (e.g., dehalogenated derivatives) affecting yield .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQZZXEZYUFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624872 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333361-49-2 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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